(-)-Glutethimide, also known as 2-ethyl-2-phenylglutarimide, is a pharmaceutical compound primarily recognized for its sedative and hypnotic properties. Initially developed in the mid-20th century, it was marketed under various trade names, including Doriden and Elrodorm. The compound has experienced fluctuations in legal status due to its potential for abuse and dependence, leading to its classification as a Schedule II controlled substance in the United States. Its primary therapeutic applications include the treatment of insomnia and as an adjunct therapy for certain types of seizures.
Source: (-)-Glutethimide is synthesized from readily available precursors in laboratory settings. The compound is derived from the reaction of 2-phenylbutyronitrile with ethyl acrylate, followed by hydrolysis and cyclization processes.
Classification: Chemically, (-)-Glutethimide belongs to the class of compounds known as glutarimides. It is categorized under sedative-hypnotics and is structurally related to other central nervous system depressants.
The synthesis of (-)-Glutethimide can be outlined through several key steps:
The molecular formula of (-)-Glutethimide is , with a molar mass of approximately 217.27 g/mol. Its structural representation includes a glutarimide moiety with ethyl and phenyl substituents.
(-)-Glutethimide can undergo various chemical reactions typical for imides, including:
These reactions are significant in understanding the metabolism of (-)-Glutethimide in biological systems, particularly its conversion into active metabolites.
The mechanism by which (-)-Glutethimide exerts its effects primarily involves modulation of neurotransmitter systems in the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, leading to sedative effects.
(-)-Glutethimide has been utilized in various scientific contexts:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9